7-Nitroisoquinoline-1,3(2H,4H)-dione
Overview
Description
7-Nitroisoquinoline-1,3(2H,4H)-dione is a useful research compound. Its molecular formula is C9H6N2O4 and its molecular weight is 206.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
HIV-1 Integrase Inhibition : A study by (Suchaud et al., 2014) investigated a series of 2-hydroxyisoquinoline-1,3(2H,4H)-diones as inhibitors of human immunodeficiency virus type 1 integrase. They found that substituting the nitro moiety at position 7 significantly improved antiviral activity.
Synthesis of Spiro Heterocyclic Compounds : Research by (Tahara, Shigetsuna, & Otomasu, 1982) focused on the synthesis of spiro [imidazolidine-4, 1'-isoindoline] and related compounds using 2-methylisoquinoline-1, 3 (2H, 4H)-dione.
HIV-1 Reverse Transcriptase Ribonuclease H Inhibition : (Billamboz et al., 2011) explored the magnesium chelating properties of 2-hydroxyisoquinoline-1,3(2H,4H)-diones, finding potential as inhibitors of HIV-1 integrase and the reverse transcriptase ribonuclease H domain.
Tandem Nitration/Cyclization Reaction : A study by (Li et al., 2017) developed a method for synthesizing 4-(nitromethyl)isoquinoline-1,3(2H,4H)-diones via a tandem nitration/cyclization reaction.
Inhibition of Hepatitis B Virus Replication : Research by (Cai et al., 2014) found that 2-hydroxyisoquinoline-1,3(2H,4H)-dione derivatives could block Hepatitis B virus replication by inhibiting the viral ribonuclease H activity.
Synthesis of Phenanthroline Derivatives : (Riesgo, Jin, & Thummel, 1996) described a method for preparing phenanthroline derivatives, potentially useful in various chemical and pharmaceutical applications.
Gel-Formation in Imide Derivatives : A study by (Singh & Baruah, 2008) explored the solvation-controlled reaction paths and gel-formation properties in imide derivatives, including those based on isoquinoline-1,3(2H,4H)-dione.
Properties
IUPAC Name |
7-nitro-4H-isoquinoline-1,3-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c12-8-3-5-1-2-6(11(14)15)4-7(5)9(13)10-8/h1-2,4H,3H2,(H,10,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMZPBUDHFGBCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30597716 | |
Record name | 7-Nitroisoquinoline-1,3(2H,4H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30597716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
611187-01-0 | |
Record name | 7-Nitroisoquinoline-1,3(2H,4H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30597716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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